3-(NAPHTHALEN-1-YL)FURAN
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Overview
Description
3-(NAPHTHALEN-1-YL)FURAN: is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a furan ring substituted with a naphthalene moiety at the third position. The molecular formula of this compound is C14H10O , and it has a molecular weight of 194.23 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furan derivatives, including 3-(NAPHTHALEN-1-YL)FURAN, can be achieved through several methods. One common approach involves the Paal-Knorr synthesis , where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst to form the furan ring . Another method is the Feist-Benary synthesis , which involves the reaction of α-haloketones with β-dicarbonyl compounds in the presence of a base .
Industrial Production Methods: Industrial production of furan derivatives often involves catalytic processes. For example, the copper-catalyzed synthesis of furans is widely used due to its efficiency and high yield . The reaction typically involves the cyclization of appropriate precursors in the presence of copper salts under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 3-(NAPHTHALEN-1-YL)FURAN, like other furan derivatives, can undergo various chemical reactions, including:
Oxidation: Furans can be oxidized to form maleic anhydride or other oxygenated products.
Reduction: Reduction of furans can lead to the formation of dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted furans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents are commonly used.
Major Products:
Oxidation: Maleic anhydride and other oxygenated furans.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated and nitrated furans.
Scientific Research Applications
3-(NAPHTHALEN-1-YL)FURAN has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(NAPHTHALEN-1-YL)FURAN involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features . For example, furan derivatives have been shown to inhibit enzymes like protein tyrosine phosphatases and cyclooxygenases , which are involved in inflammatory and cancer pathways .
Comparison with Similar Compounds
3-(NAPHTHALEN-1-YL)FURAN can be compared with other similar compounds, such as:
2,5-Dimethylfuran: Another furan derivative with applications in biofuel production.
Furfuryl alcohol: Used in the production of resins and as a solvent.
Naphthalene derivatives: Compounds like naphthalene-1,4-diol, which have different substitution patterns but similar aromatic properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other furan and naphthalene derivatives .
Properties
CAS No. |
560993-90-0 |
---|---|
Molecular Formula |
C14H10O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-naphthalen-1-ylfuran |
InChI |
InChI=1S/C14H10O/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-10H |
InChI Key |
XFXXHKSPWRZNSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=COC=C3 |
Origin of Product |
United States |
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